O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride
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Overview
Description
O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by copper complexes and often requires the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using robust and scalable protocols. These methods often employ copper-catalyzed cross-coupling reactions with trifluoromethylating agents like Ruppert-Prakash reagents (TMSCF3) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted pyridine compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxylamine moiety can form reactive intermediates that modify enzyme activity or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Uniqueness
O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride is unique due to the combination of the trifluoromethyl group and the hydroxylamine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8ClF3N2O |
---|---|
Molecular Weight |
228.60 g/mol |
IUPAC Name |
O-[[6-(trifluoromethyl)pyridin-3-yl]methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)6-2-1-5(3-12-6)4-13-11;/h1-3H,4,11H2;1H |
InChI Key |
YUIFRVKTSLKXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CON)C(F)(F)F.Cl |
Origin of Product |
United States |
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